Ethyl 2-furoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-furoate and related compounds involves several methodologies, including catalytic processes and reaction pathways involving furan derivatives. One notable method includes the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans catalyzed by Lewis acid molecular sieves, showcasing pathways to biobased terephthalic acid precursors (Pacheco et al., 2015). Another method involves the gas-phase elimination kinetics of Ethyl 2-furoate, offering insights into its reactivity and stability under varying conditions (Espitia et al., 2009).
Molecular Structure Analysis
Ethyl 2-furoate's molecular structure, characterized by X-ray diffraction and spectroscopy, underpins its chemical behavior and reactivity. Its structure is pivotal in the synthesis of complex organic molecules, such as in the creation of ethyl 1,2-dihydronaphtho[2,1-b]furans (Arrault, 1999) and in the study of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate for its crystal structure (Manolov et al., 2012).
Chemical Reactions and Properties
Ethyl 2-furoate participates in various chemical reactions, including its role in the synthesis of biobased polyesters and copolymers, demonstrating its versatility as a building block for environmentally friendly materials (Abid et al., 2008). It also plays a critical role in the Ru(II)-catalyzed synthesis of poly-substituted furans, indicating its utility in creating complex molecular architectures (Chourasiya et al., 2023).
Physical Properties Analysis
The physical properties of Ethyl 2-furoate and related compounds, such as their thermal and mechanical behaviors, are critical for their application in material science. For instance, studies on copolyesters containing Ethyl 2-furoate units have shown the material's amorphous nature and good thermal stability, pertinent for packaging applications (Wang et al., 2016).
Chemical Properties Analysis
The chemical properties of Ethyl 2-furoate, including its reactivity and interaction with other molecules, are fundamental to its applications in synthesis and material development. For example, its role in the solvent-free synthesis and corrosion inhibition performance on carbon steel highlights its potential in industrial applications (El-Lateef et al., 2019).
Scientific Research Applications
Copolyesters Containing Terephthalic and Bio‐Based Furanic Units by Melt‐Polycondensation :
- Research : This study focused on the synthesis of copolyesters using bio-based ethyl 2-furoate. These materials are amorphous polymers with good thermal stability.
- Citation : (Abid, Kamoun, Gharbi, & Fradet, 2008).
Gas‐Phase Elimination Kinetics of Ethyl 2‐Furoate :
- Research : This study investigated the gas-phase elimination kinetics of ethyl 2-furoate. The elimination products include ethylene and the corresponding heteroaromatic 2-carboxylic acid.
- Citation : (Espitia et al., 2009).
Corrosion Inhibition of Mild Steel in Acid Medium by Furan Derivatives :
- Research : This study explored the effectiveness of ethyl 2-furoate as a corrosion inhibitor for mild steel in an acidic environment.
- Citation : (Khaled, 2010).
Synthesis of Perfume Ethyl Furoate :
- Research : This paper discusses the synthesis of ethyl furoate, a perfume component, from furoic acid and ethanol, highlighting its approval for use in various countries.
- Citation : (Wang, 2010).
Palladium-Catalysed Direct Heteroarylations Using Esters as Blocking Groups :
- Research : This study utilized ethyl 5-bromo-2-furoate for palladium-catalysed direct arylation of heteroaromatics, demonstrating its effectiveness in forming biheteroaryls.
- Citation : (Fu, Zhao, Bruneau, & Doucet, 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXSTXWKZVAVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060640 | |
Record name | 2-Furancarboxylic acid, ethyl ester | |
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Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-furoate | |
CAS RN |
614-99-3, 1335-40-6 | |
Record name | Ethyl 2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-furoate | |
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Record name | Ethyl furoate | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 2-FUROATE | |
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Record name | 2-Furancarboxylic acid, ethyl ester | |
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Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
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Record name | Ethyl furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.211 | |
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Record name | Ethyl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.459 | |
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Record name | ETHYL 2-FUROATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1H449R92T | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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